Cas no 3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol)

3598-26-3 structure
Nombre del producto:4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
Número CAS:3598-26-3
MF:C9H10O3
Megavatios:166.173902988434
MDL:MFCD18083876
CID:2020169
PubChem ID:5282096
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol Propiedades químicas y físicas
Nombre e identificación
-
- Caffeylalkohol
- (E)-4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- CAFFEOYL ALCOHOL
- 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- Spectrum2_001614
- KBio1_001574
- Spectrum_001694
- KBio2_002174
- DTXSID20326956
- SpecPlus_000534
- AKOS017514907
- Spectrum4_001917
- KBioSS_002174
- 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]-
- SPBio_001647
- DivK1c_006630
- KBio2_007310
- KBioGR_002541
- KBio2_004742
- Q27158873
- NCGC00095751-01
- NSC624003
- NSC-624003
- SCHEMBL197852
- CCG-38897
- EN300-1246637
- DTXSID801027142
- CS-0460124
- 4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol
- CHEMBL1321891
- SPECTRUM1503992
- SureCN197852
- (E)-caffeyl alcohol
- caffeicalcohol
- CHEBI:86071
- 2-Propen-1-ol, 3-(3,4-dihydroxyphenyl)-
- SDCCGMLS-0066824.P001
- 272785-02-1
- trans-Caffeoyl alcohol
- FS-6827
- Spectrum5_000634
- UNII-P5Y9E2Q5EQ
- 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol
- Q15410859
- SR-05000002396
- 1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propen-1-yl)-
- caffeic alcohol
- P5Y9E2Q5EQ
- SR-05000002396-1
- 1,2-Benzenediol, 4-(3-hydroxy-1-propen-1-yl)-
- 4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol
- Caffeyl alcohol
- AC1NQZH2
- CHEBI:31334
- HY-N10373
- 3,4-Dihydroxycinnamyl alcohol
- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol
- 3598-26-3
- AKOS032954144
- 4-(3-Hydroxy-1-propenyl)-1,2-benzenediol
- 3-(3,4-Dihydroxyphenyl)prop-2-en-1-ol
- 1,2-Benzenediol, 4-(3-hydroxy-1-propenyl)-
- H20248
-
- MDL: MFCD18083876
- Renchi: InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2
- Clave inchi: ZCKDCRKBURQZPT-UHFFFAOYSA-N
- Sonrisas: C1=CC(=C(C=C1C=CCO)O)O
Atributos calculados
- Calidad precisa: 166.062994177g/mol
- Masa isotópica única: 166.062994177g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 156
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Superficie del Polo topológico: 60.7Ų
- Xlogp3: 1.1
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246637-10000mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 10000mg |
$5234.0 | 2023-10-02 | |
1PlusChem | 1P00CLKA-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | 95% | 10mg |
$982.00 | 2024-05-04 | |
Enamine | EN300-1246637-10.0g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 10g |
$5234.0 | 2023-06-08 | |
A2B Chem LLC | AF87018-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | ≥95% | 10mg |
$844.00 | 2024-04-20 | |
PhytoLab | 82489-500mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 500mg |
€9680 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82489-10MG |
Caffeoyl alcohol |
3598-26-3 | 10mg |
¥6781.51 | 2023-10-14 | ||
PhytoLab | 82489-50mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 50mg |
€1089 | 2023-10-25 | |
Enamine | EN300-1246637-0.05g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.05g |
$283.0 | 2023-06-08 | |
Enamine | EN300-1246637-0.25g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.25g |
$603.0 | 2023-06-08 | |
Enamine | EN300-1246637-100mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 100mg |
$422.0 | 2023-10-02 |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol Literatura relevante
-
Norikazu Sakakibara,Tomoyuki Nakatsubo,Shiro Suzuki,Daisuke Shibata,Mikio Shimada,Toshiaki Umezawa Org. Biomol. Chem. 2007 5 802
-
2. Preparation of monolignol γ-acetate, γ-p-hydroxycinnamate, and γ-p-hydroxybenzoate conjugates: selective deacylation of phenolic acetates with hydrazine acetateYimin Zhu,Matthew Regner,Fachuang Lu,Hoon Kim,Allison Mohammadi,Timothy J. Pearson,John Ralph RSC Adv. 2013 3 21964
-
Yibing Li,Xianzhi Meng,Rongqian Meng,Ting Cai,Yunqiao Pu,Zhi-Min Zhao,Arthur J. Ragauskas RSC Adv. 2023 13 12750
-
Shihao Su,Fan-shu Cao,Shuizhong Wang,Qingru Shen,Gen Luo,Qiang Lu,Guoyong Song Green Chem. 2023 25 8172
-
Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995
3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol) Productos relacionados
- 2248265-97-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylpiperidine-2-carboxylate)
- 2680728-94-1(2-{3-acetamidobicyclo1.1.1pentan-1-yl}acetic acid)
- 1074-58-4(cyclohexylaminoacetonitrile)
- 2418645-01-7(3-(aminomethyl)-5-azido-2,6-dimethylphenylmethanethiol)
- 1353974-52-3(1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone)
- 4798-59-8(2-Hepten-4-ol)
- 2580241-08-1(4-{[(Benzyloxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)
- 2229003-28-3(1-bromo-2-methyl-3-(2-nitroethyl)benzene)
- 943105-66-6(2-{3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-ylsulfonyl}-1,2,3,4-tetrahydroisoquinoline)
- 1797022-56-0(1'-(3-chloro-2-methylbenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:3598-26-3)Caffeoylalcohol

Pureza:≥98%
Cantidad:5mg/20mg/50mg
Precio ($):Informe